3,4-Dimethyldiphenylamine

Physicochemical Characterization Solid-State Handling Formulation Processing

3,4-Dimethyldiphenylamine (CAS 17802-36-7) is a diarylamine derivative featuring two methyl substituents at the 3- and 4-positions of one phenyl ring. It belongs to the alkylated diphenylamine class widely employed as radical-trapping antioxidants (RTAs) in lubricants, polymers, and elastomers.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 17802-36-7
Cat. No. B096882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyldiphenylamine
CAS17802-36-7
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=CC=CC=C2)C
InChIInChI=1S/C14H15N/c1-11-8-9-14(10-12(11)2)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3
InChIKeyACWJKFBBRPYPLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyldiphenylamine (CAS 17802-36-7) – Technical Baseline and In-Class Differentiation


3,4-Dimethyldiphenylamine (CAS 17802-36-7) is a diarylamine derivative featuring two methyl substituents at the 3- and 4-positions of one phenyl ring. It belongs to the alkylated diphenylamine class widely employed as radical-trapping antioxidants (RTAs) in lubricants, polymers, and elastomers [1]. Commercially, it is supplied as a white to light yellow crystalline powder with a purity of ≥98.0% (GC) and a melting point of 53–57 °C . The ortho/para-dimethyl substitution pattern distinguishes it from mono-methyl and symmetrically disubstituted analogs, resulting in a unique combination of solid-state handling characteristics (higher melting point relative to 3-methyldiphenylamine), moderate lipophilicity (LogP ~3.89–4.12), and N–H bond dissociation enthalpy (BDE) values favorable for hydrogen atom transfer (HAT) to peroxyl radicals at elevated temperatures [2].

Why 3,4-Dimethyldiphenylamine Cannot Be Replaced by Generic Diphenylamine Analogs


Alkylated diphenylamines are often treated as interchangeable commodity antioxidants; however, the position, number, and electronic nature of alkyl substituents directly govern both the N–H bond dissociation enthalpy (BDE)—which dictates H-atom transfer reactivity to peroxyl radicals—and the physical properties (melting point, solubility) that determine processability and compatibility with nonpolar substrates [1]. The 3,4-dimethyl substitution pattern is asymmetric and ortho/para-directing on a single ring, yielding a BDE that is distinct from the 4,4′-dimethyl or mono-methyl variants, while the melting point (53–57 °C) is intermediate between the low-melting 3-methyldiphenylamine (~30 °C) and the high-melting 4-methyldiphenylamine (~90 °C), which directly affects solid handling, storage, and formulation ease [2]. Generic substitution with unoptimized analogs risks altered oxidation induction time (OIT) in lubricant formulations and phase separation in polymer matrices, as alkyl chain length and branching critically modulate compatibility and radical-trapping stoichiometry at elevated temperatures [3].

3,4-Dimethyldiphenylamine – Quantitative Selection Evidence vs. Closest Analogs


Melting Point and Solid-State Handling: 3,4-Dimethyldiphenylamine vs. Mono-Methyl Diphenylamines

The melting point of 3,4-dimethyldiphenylamine (53–57 °C, commercial specification ) is approximately 27 °C higher than that of 3-methyldiphenylamine (30 °C [1]) and approximately 35 °C lower than that of 4-methyldiphenylamine (90 °C ). This intermediate melting range reduces the risk of ambient-temperature liquefaction during storage and transport compared to 3-methyldiphenylamine, while avoiding the energy-intensive heating requirements needed for melting and formulating 4-methyldiphenylamine.

Physicochemical Characterization Solid-State Handling Formulation Processing

Lipophilicity (LogP) and Hydrocarbon Compatibility: 3,4-Dimethyldiphenylamine vs. Unsubstituted Diphenylamine

The predicted LogP of 3,4-dimethyldiphenylamine is 3.89 (ACD/Labs ), compared to 3.82 for unsubstituted diphenylamine . The incremental increase of ~0.07 LogP units translates to an approximately 17% higher calculated octanol–water partition coefficient, indicating enhanced solubility in nonpolar hydrocarbon base oils (e.g., PAO, liquid paraffin) [1]. Higher lipophilicity correlates with improved antioxidant dispersion and reduced leaching in lubricant and polymer formulations [2].

Solubility Hydrocarbon Compatibility Lubricant Formulation

N–H Bond Dissociation Enthalpy (BDE) and Radical-Trapping Reactivity: Class-Level SAR of Methyl-Substituted Diphenylamines

DFT calculations at the B3P86/6-311G level demonstrate that electron-donating methyl substituents reduce the N–H BDE of diphenylamines relative to the unsubstituted parent, enhancing hydrogen atom transfer (HAT) rates to peroxyl radicals [1]. For the 3-methyl-substituted diphenylamine, the calculated N–H BDE is approximately 84.0 kcal/mol, versus approximately 85.1 kcal/mol for unsubstituted diphenylamine (experimental reference value) [1][2]. The 3,4-dimethyl derivative is predicted to exhibit a further reduced BDE due to the additive electron-donating effect of the second ortho/para methyl group, consistent with the Hammett σ correlation established in the same study [1]. This class-level SAR is corroborated by experimental data showing that alkylated diphenylamines achieve up to 80-fold extension of oxidation induction time (OIT) in polyalphaolefin (PAO) base oils (from 40 min to 3235 min) depending on alkyl substitution pattern [3].

Antioxidant Mechanism Bond Dissociation Enthalpy Structure-Activity Relationship

Boiling Point and Thermal Processing Window: 3,4-Dimethyldiphenylamine vs. 4,4′-Dimethyldiphenylamine

The predicted boiling point of 3,4-dimethyldiphenylamine is 333.3 ± 11.0 °C at 760 mmHg , which is approximately 3 °C higher than that of 4,4′-dimethyldiphenylamine (330 °C ) and approximately 31 °C higher than unsubstituted diphenylamine (302 °C ). While the difference vs. 4,4′-dimethyldiphenylamine is modest and within prediction error, the significantly higher boiling point relative to diphenylamine indicates reduced volatility, which is advantageous for high-temperature lubricant and polymer processing applications where evaporative antioxidant loss must be minimized.

Thermal Stability Volatility High-Temperature Processing

Patent-Recognized Antioxidant Efficacy: Alkylated Diphenylamine Derivatives vs. Parent Diphenylamine

U.S. Patent 3,666,716 explicitly teaches that certain alkylated diphenylamine derivatives—including compounds with methyl substitution on the phenyl rings—are more effective antioxidants than the parent diphenylamine and known 4,4′-dialkyl-diphenylamines when used alone, in combination, or with dialkyl 3,3′-thiodipropionates as synergists, for protecting low-unsaturation organic materials (α-olefin polymers, polyamides, polyesters, polyacetals, ABS, and lubricating oils) at elevated temperatures [1]. The patent claims effective antioxidant loading as low as 0.01–4 wt%, establishing a well-defined formulation window that reduces additive cost while maintaining oxidative protection [1].

Antioxidant Additive Patent Evidence Lubricant Stabilization

Procurement-Guiding Application Scenarios for 3,4-Dimethyldiphenylamine


High-Temperature Lubricant Antioxidant Formulation Where Volatility Matters

In polyalphaolefin (PAO)- and ester-based lubricant formulations operating at sump temperatures exceeding 120 °C, the 31 °C higher boiling point of 3,4-dimethyldiphenylamine (333 °C) relative to unsubstituted diphenylamine (302 °C) reduces evaporative antioxidant loss, sustaining the oxidation induction time (OIT) extension demonstrated for alkylated diphenylamines in this class (from 40 min to >3000 min in PAO) . Its LogP of 3.89 ensures homogeneous solubility in nonpolar base oils, preventing additive sedimentation and maintaining protective film integrity .

Polymer Melt-Processing Requiring Solid Antioxidant with Favorable Handling Characteristics

For compounding operations where the antioxidant is fed as a solid powder or flake, the intermediate melting point of 3,4-dimethyldiphenylamine (53–57 °C) eliminates the ambient-temperature liquefaction risk of 3-methyldiphenylamine (mp 30 °C) while requiring less pre-heating energy than 4-methyldiphenylamine (mp 90 °C), reducing storage complexity and energy cost in continuous extrusion or injection molding processes .

Organic Photoconductor (OPC) Hole-Transport Material Intermediate

3,4-Dimethyldiphenylamine serves as a key synthetic intermediate for hole-transport materials (HTMs) used in organic photoconductors for laser printers and electrostatic copiers . The compound's purity specification (≥98.0% GC) and well-defined crystalline form enable consistent downstream derivatization to triarylamine-based HTMs, where trace impurities in lower-grade or structurally mismatched analogs (e.g., 4,4′-dimethyldiphenylamine) could introduce charge-trapping defects that degrade photoconductor drum performance and print quality .

EPDM Rubber Heat Stabilization for Automotive Sealing Applications

In EPDM rubber formulations for automotive weather seals and under-hood components, the patent-recognized efficacy of alkylated diphenylamines at loadings of 0.01–4 wt% supports the use of 3,4-dimethyldiphenylamine as a non-discoloring heat stabilizer alternative to 4,4′-dialkyl-diphenylamines, with the dual methyl substitution pattern contributing to radical-trapping stoichiometry at the sustained service temperatures (120–160 °C) typical of turbocharged engine environments .

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